molecular formula C16H12O5 B1202875 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone CAS No. 79560-36-4

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Cat. No. B1202875
CAS RN: 79560-36-4
M. Wt: 284.26 g/mol
InChI Key: OBAYLECORSQIQW-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include the compound’s occurrence in nature or its applications.



Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, catalysts, temperature, pressure, and other relevant factors.



Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic arrangement, bond lengths and angles, and molecular mass.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It can also include studying the compound’s reactivity with other substances.


Scientific Research Applications

Antiviral and Antibacterial Properties

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, a derivative of anthraquinone, has been studied for its potential antiviral and antibacterial properties. Research has shown that similar anthraquinone derivatives display weak anti-H1N1 activity, with some also showing anti-H3N2 activity. Additionally, certain compounds have demonstrated weak antimicrobial activity against Staphylococcus aureus (Wang et al., 2016).

Anticancer Activity

Anthraquinone derivatives, closely related to 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, have been investigated for their anticancer properties. Some of these compounds have shown effectiveness in inhibiting the growth of various cancer cell lines, including leukemia, lung, breast, ovary, and colon cancer cells. These findings indicate the potential of such compounds in cancer treatment (Saha et al., 2013).

Antimicrobial and Antifungal Activities

Research has also highlighted the antimicrobial and antifungal activities of anthraquinone derivatives. Isolated compounds from various plant sources have shown efficacy against pathogens like Salmonella enterica and Candida parapsilosis, suggesting their utility in developing new antimicrobial agents (Mfonku et al., 2020).

Dyes for Synthetic Polymer Fibres

Some anthraquinone derivatives have been used in the production of dyes for synthetic polymer fibers. These compounds can provide deep violet-red colorations with excellent fastness to light on materials like polyester, indicating their application in the textile industry (Peters, 1992).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) are often referenced for this information.


Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and possible modifications to the compound that could enhance its properties or applications.


properties

IUPAC Name

1,3-dihydroxy-2-(methoxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-21-7-11-12(17)6-10-13(16(11)20)15(19)9-5-3-2-4-8(9)14(10)18/h2-6,17,20H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAYLECORSQIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30229767
Record name 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

CAS RN

79560-36-4
Record name Lucidin ω-methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79560-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079560364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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